
Bpoc-Arg(Mtr)-OH
Overview
Description
Bpoc-Arg(Mtr)-OH is a complex organic compound with the molecular formula C32H40N4O7S and a molecular weight of 624.75 g/mol. This compound is known for its unique structural features, which include a biphenyl group and a sulfonyl group, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of Bpoc-Arg(Mtr)-OH involves multiple steps. The key synthetic route includes the protection of the arginine amino group with a biphenyl isopropyloxycarbonyl group and the sulfonylation of the terminal amino group with a methoxy-trimethylbenzenesulfonyl group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Bpoc-Arg(Mtr)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
Bpoc-Arg(Mtr)-OH, or N-alpha-Bpoc-arginine (Mtr) hydroxyl, is a derivative of arginine that incorporates specific protecting groups, making it valuable in peptide synthesis and biological studies. This compound is primarily used in solid-phase peptide synthesis (SPPS) and has applications in drug development, particularly in the synthesis of cyclic peptides and peptide conjugates.
Peptide Synthesis
This compound is widely utilized in the synthesis of peptides through solid-phase methods. The protecting groups facilitate the selective deprotection of amino acids during the synthesis process. The Mtr group, being less acid-labile, allows for controlled cleavage conditions, which is crucial for synthesizing complex peptides with multiple arginine residues .
Cyclic Peptides
The compound plays a significant role in the synthesis of cyclic peptides. The unique properties of this compound enable the formation of cyclic structures through intramolecular reactions, enhancing the stability and bioactivity of the resulting peptides . Cyclic peptides often exhibit improved pharmacological properties compared to their linear counterparts.
Peptide Conjugates
Research has demonstrated that this compound can be used to create peptide conjugates, which are essential in drug design and development. These conjugates can enhance the delivery and efficacy of therapeutic agents by improving their pharmacokinetic profiles .
Biological Studies
Studies involving this compound have contributed to understanding protein interactions and enzyme mechanisms. The compound's ability to act as a substrate or inhibitor in various biological assays provides insights into metabolic pathways and potential therapeutic targets .
Case Studies
Mechanism of Action
The mechanism of action of Bpoc-Arg(Mtr)-OH involves its interaction with specific molecular targets. The biphenyl and sulfonyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity . The compound may also influence cellular pathways by altering the function of key signaling molecules .
Comparison with Similar Compounds
Bpoc-Arg(Mtr)-OH can be compared with similar compounds such as:
N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-O-(t-butyl)-L-serine cyclohexylammonium salt: This compound has a similar biphenyl group but differs in the amino acid and protective groups.
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride: This compound shares the sulfonyl group but lacks the arginine backbone. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Bpoc-Arg(Mtr)-OH is an amino acid derivative that has garnered attention in the field of peptide synthesis and biological activity. This compound belongs to the class of Nα-Bpoc amino acids, which are characterized by their protective groups that facilitate the synthesis of peptides while maintaining stability and bioactivity. The biological activity of this compound is particularly relevant in therapeutic applications, including antimicrobial and anticancer properties.
This compound is synthesized using various methods that ensure high purity and stability. The Bpoc (2-(p-biphenyl)isopropyl-oxycarbonyl) group serves as a protective group for the amino functionality, while the Mtr (methoxytrityl) group protects the side chain of arginine. These protective groups are crucial for maintaining the integrity of the compound during synthesis and subsequent biological evaluations.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that peptides derived from Bpoc-protected arginine showed enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that peptides incorporating this compound can induce apoptosis in cancer cells. For instance, a series of experiments revealed that these peptides can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF-7 | 20 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of the Bpoc and Mtr groups significantly influences the biological activity of peptides derived from this compound. Variations in these protective groups can alter the peptide's interaction with biological membranes and target sites, thus affecting its potency.
Case Studies
- Antimicrobial Peptide Synthesis : A study synthesized a series of antimicrobial peptides using this compound as a building block. The resultant peptides were tested against multiple pathogens, demonstrating enhanced potency compared to non-modified counterparts.
- Cancer Treatment Exploration : Another investigation focused on the anticancer effects of peptides derived from this compound. The study highlighted a significant reduction in tumor cell viability when treated with these peptides, indicating their potential as therapeutic agents in cancer treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Bpoc-Arg(Mtr)-OH, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves orthogonal protection strategies, where the Bpoc (2-(Biphenyl-4-yl)prop-2-yloxycarbonyl) and Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) groups protect the arginine side chain. Key steps include:
- Coupling reagents (e.g., HATU/DIPEA) for peptide bond formation .
- Purification via reverse-phase HPLC with UV detection at 220 nm .
- Characterization using -NMR (to confirm deprotection efficiency) and LC-MS (for molecular weight validation) .
- Common Pitfalls : Incomplete deprotection or side reactions due to improper reagent stoichiometry. Validate via comparative TLC or mass spectrometry .
Q. How does the Mtr group influence the solubility and stability of this compound in different solvents?
- Methodological Answer :
- Solubility testing: Perform gradient solubility assays in DMF, DCM, and aqueous buffers (pH 4–7) to determine optimal reaction conditions .
- Stability analysis: Use accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to assess degradation kinetics .
- Data Interpretation : Reduced solubility in polar solvents may indicate aggregation; adjust solvent systems or use additives (e.g., TIPS) .
Advanced Research Questions
Q. What experimental designs are recommended to optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Apply Design of Experiments (DoE) frameworks, such as factorial designs, to evaluate variables: coupling time, temperature, and reagent ratios .
- Response Variables : Yield (via gravimetric analysis), purity (HPLC area%), and residual unprotected amino groups (Kaiser test) .
- Statistical Tools : Use ANOVA to identify significant factors and response surface methodology (RSM) for optimization .
- Example Table :
Factor | Low Level | High Level | Effect on Yield (%) |
---|---|---|---|
Coupling Time | 1 hr | 3 hrs | +15.2 |
Temperature | 25°C | 40°C | -8.5 |
Q. How can computational modeling predict the steric effects of the Bpoc and Mtr groups on arginine’s reactivity?
- Methodological Answer :
- Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model conformational flexibility and steric hindrance .
- Compare energy barriers for deprotection reactions (Bpoc vs. tert-butyloxycarbonyl) using DFT calculations (e.g., Gaussian) .
- Validation : Correlate computational data with experimental kinetics (e.g., pseudo-first-order rate constants for acidolytic deprotection) .
Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound in peptide cyclization?
- Methodological Answer :
- Conduct reproducibility studies with controlled variables (e.g., solvent purity, argon atmosphere).
- Analyze conflicting data using systematic review frameworks (e.g., PRISMA) to identify methodological discrepancies (e.g., vs. unprotected arginine controls) .
- Case Example : If Study A reports 85% cyclization yield (DMF, 25°C) and Study B reports 60% (DCM, 30°C), re-test under intermediate conditions (e.g., DMF/DCM mixtures) to isolate solvent-specific effects .
Q. Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing variability in this compound synthetic yields across batches?
- Methodological Answer :
- Use multivariate regression to model batch-to-batch variability (factors: raw material purity, humidity).
- Apply control charts (e.g., Shewhart charts) for real-time monitoring of critical parameters (e.g., coupling pH, reagent age) .
- Example Framework :
- PICO (Population, Intervention, Comparison, Outcome) :
- Population : Synthetic batches of this compound.
- Intervention : Adjusted desiccation protocols.
- Comparison : Standard vs. modified drying methods.
- Outcome : Yield consistency (RSD < 5%) .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?
- Methodological Answer :
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Publish raw NMR/HPLC data in repositories (e.g., Zenodo) with DOI links .
- Disclose exact instrument settings (e.g., HPLC column type, gradient program) .
- Use electronic lab notebooks (ELNs) for real-time data logging and version control .
Q. Cross-Disciplinary Applications
Q. What strategies integrate this compound into bioconjugation studies while minimizing side reactions?
- Methodological Answer :
- Employ chemo-selective ligation techniques (e.g., strain-promoted azide-alkyne cycloaddition) to avoid Mtr group interference .
- Pre-screen reaction compatibility via small-scale model studies (1–5 mg scale) with MALDI-TOF monitoring .
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O7S/c1-20-19-27(42-6)21(2)22(3)28(20)44(40,41)36-30(33)34-18-10-13-26(29(37)38)35-31(39)43-32(4,5)25-16-14-24(15-17-25)23-11-8-7-9-12-23/h7-9,11-12,14-17,19,26H,10,13,18H2,1-6H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQNQFCUUSBHJ-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.